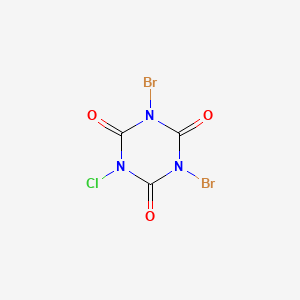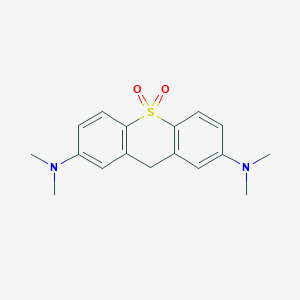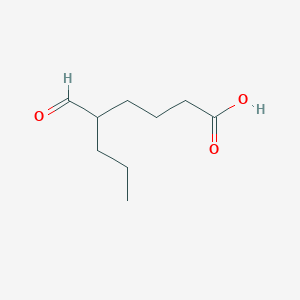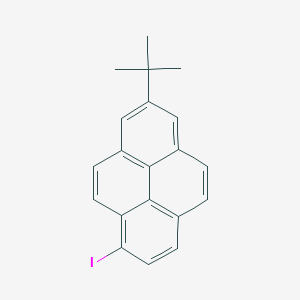
7-Tert-butyl-1-iodopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl-1-iodopyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a tert-butyl group and an iodine atom attached to the pyrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-iodopyrene typically involves the iodination of 2-tert-butylpyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrene ring. The process generally involves the use of iodine and an oxidizing agent such as nitric acid or a halogenating reagent like N-iodosuccinimide (NIS) in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Tert-butyl-1-iodopyrene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrene core can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-tert-butyl-1-azidopyrene, while a Suzuki coupling reaction could produce a biaryl derivative.
Applications De Recherche Scientifique
7-Tert-butyl-1-iodopyrene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s stability and reactivity make it suitable for creating advanced materials with specific optical and electronic characteristics.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 7-tert-butyl-1-iodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrene core’s conjugated system allows for electron delocalization, contributing to the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
7-Tert-butyl-1-bromopyrene: Similar in structure but with a bromine atom instead of iodine.
7-Tert-butyl-1-chloropyrene: Contains a chlorine atom in place of iodine.
7-Tert-butyl-1-fluoropyrene: Features a fluorine atom instead of iodine.
Uniqueness: 7-Tert-butyl-1-iodopyrene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences the compound’s reactivity and makes it particularly useful in certain types of chemical reactions, such as cross-coupling reactions, where the iodine atom’s ability to act as a leaving group is advantageous .
Propriétés
Numéro CAS |
143877-79-6 |
|---|---|
Formule moléculaire |
C20H17I |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
7-tert-butyl-1-iodopyrene |
InChI |
InChI=1S/C20H17I/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
Clé InChI |
ODPXEURIXUYULR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)I)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


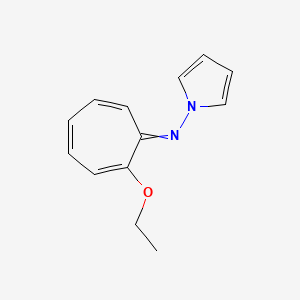
![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
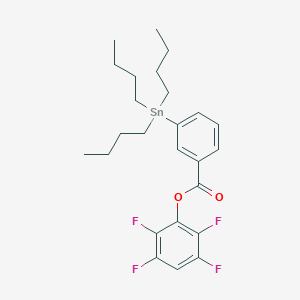

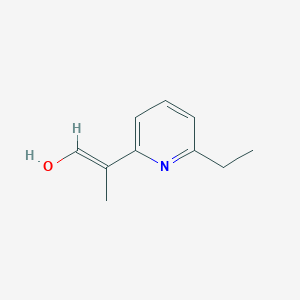
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
